2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(ethoxymethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-10-3-6-12(7-4-10)8-5-11/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABLYHBFJSYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active molecules and is being investigated for its interactions with specific biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine can be represented as follows:
This structure features a piperidine ring substituted with an ethoxymethyl group, which is crucial for its biological activity.
The mechanism of action of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine involves its interaction with various molecular targets. Preliminary studies suggest that it may act as a modulator or inhibitor of certain enzymes and receptors, influencing cellular signaling pathways. The exact pathways remain under investigation, but potential interactions include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, affecting neurotransmission.
- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
Pharmacological Properties
Recent studies have highlighted several key biological activities associated with 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in treating infections. |
| Anticancer | Preliminary data indicate cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent. |
| Neuropharmacological | Potential effects on neurotransmission may position it as a candidate for neurological disorders. |
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives similar to 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine:
- Anticancer Activity: A study reported that piperidine derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values in the low micromolar range . This suggests that similar compounds may exhibit comparable activities.
- Neurotransmitter Modulation: Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease . This aligns with the structural characteristics of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine.
- Inhibition Studies: In vitro studies have demonstrated that certain piperidine derivatives can inhibit key kinases involved in cancer progression . Such findings underscore the need for further exploration of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine's inhibitory effects on similar pathways.
Comparison with Similar Compounds
Structural Analogs with Piperidine-Ethanamine Scaffolds
The following compounds share the 2-(piperidin-1-yl)ethan-1-amine core but differ in substituents, leading to distinct pharmacological and physicochemical properties:
Table 1: Key Structural and Physicochemical Comparisons
<sup>*</sup>LogP estimated using fragment-based methods.
<sup>†</sup>Calculated based on molecular formula C10H20N2O.
Key Observations :
Substituent Effects: Ethoxymethyl (target compound): Moderate hydrophilicity (logP ~1.8) due to the ether oxygen, balancing solubility and membrane permeability. Oxazinan-3-yl (Cobicistat): Increased hydrogen-bonding capacity improves CYP3A inhibition but limits blood-brain barrier penetration .
Synthetic Accessibility :
- Most analogs (e.g., Compounds 33–41) are synthesized via 4-step routes involving nucleophilic substitution, HCl/MeOH deprotection, and Et3N-mediated coupling . The target compound likely follows a similar pathway, substituting benzyl halides with ethoxymethyl precursors.
Biological Activity :
- Enzyme Inhibition : Compounds 33–41 inhibit protein arginine methyltransferases (IC50 values in nM range), suggesting the piperidine-ethylamine scaffold is critical for active-site interaction . The ethoxymethyl group may alter selectivity compared to bulkier aryl substituents.
- Anti-HIV Activity : Cobicistat demonstrates scaffold versatility, where structural modifications (e.g., oxazinan substitution) optimize pharmacokinetics for CYP3A inhibition .
Aryl Methoxy Analogs: May generate reactive metabolites (e.g., quinones) via cytochrome P450-mediated oxidation, necessitating rigorous safety profiling .
Preparation Methods
Introduction of Ethan-1-amine Side Chain
- The ethanamine moiety is introduced via nucleophilic substitution or reductive amination.
- For nucleophilic substitution, the piperidine nitrogen bearing the ethoxymethyl group reacts with a 2-chloroethylamine or equivalent precursor.
- Alternatively, reductive amination can be employed, where an aldehyde or ketone intermediate reacts with ammonia or a primary amine in the presence of a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
- Solvents such as dichloromethane or toluene are used, chosen for their ability to dissolve intermediates without reacting with reagents like thionyl chloride when applicable.
Protection and Deprotection Strategies
- Protection of amine groups during intermediate steps is often necessary to avoid undesired side reactions.
- Common protecting groups are removed by hydrogenation with metal catalysts (e.g., Pd/C) or by selective cleavage using zinc in the presence of acyl chlorides.
- This step ensures the final amine functionality is free and reactive for further transformations or biological activity.
Representative Example from Patent Literature
A patent (WO2002090305A1) describes a method involving:
- Addition of lithium aluminum hydride to dry THF under nitrogen.
- Subsequent addition of aldehyde intermediates at controlled temperatures (24-28 °C), followed by stirring at ambient temperature.
- Final alkylation steps performed in THF or suitable ethers, with purification by standard extraction and chromatography techniques.
Solvent and Reagent Selection
Purification and Characterization
- The crude product is typically purified by column chromatography using ethyl acetate/petroleum ether mixtures or similar eluents.
- Washing with saturated brine and drying over anhydrous sodium sulfate is standard to remove aqueous impurities.
- Final drying under reduced pressure yields the pure compound.
- Characterization includes LCMS retention time and mass spectrometry confirming molecular ion peaks consistent with the target compound.
Research Findings and Optimization Notes
- Reaction yields are optimized by controlling temperature and solvent choice to minimize side reactions and decomposition.
- Use of dry, oxygen-free conditions improves reproducibility and purity.
- Protecting group strategies allow for selective functionalization without compromising the amine functionality.
- The choice of alkylation agent and reaction time directly affects the substitution pattern and yield.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Solvent for alkylation | Dry THF, diethyl ether, or dimethoxyethane | Ensures solubility and inertness |
| Temperature range | 24-60 °C | Balances reaction rate and side product formation |
| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |
| Reducing agent for deprotection | Pd/C hydrogenation or Zn/Acyl chloride | Efficient removal of protecting groups |
| Purification method | Column chromatography with ethyl acetate/petroleum ether | High purity and yield recovery |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include alkylation of the piperidine ring with ethoxymethyl groups followed by amine functionalization. Optimization strategies include:
- Using catalysts like Pd/C or Raney Ni for hydrogenation steps to improve regioselectivity .
- Adjusting solvent polarity (e.g., ethanol or DMF) to enhance reaction rates and purity .
- Employing column chromatography or recrystallization for purification to achieve ≥95% purity .
Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR to confirm the ethoxymethyl and piperidine ring substituents (e.g., δ 3.4–3.6 ppm for ethoxy CH2 groups) . Mass spectrometry (ESI+) provides molecular weight verification (e.g., m/z 228 [M+H]+) . FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Q. What in vitro assays are appropriate for initial pharmacological screening?
- Methodological Answer : Prioritize:
- Radioligand binding assays to assess affinity for GPCRs (e.g., serotonin or dopamine receptors) .
- Enzyme inhibition assays (e.g., acetylcholinesterase) using Ellman’s method to quantify IC50 values .
- Cell viability assays (MTT or resazurin) to evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines .
Advanced Research Questions
Q. How does the ethoxymethyl substituent influence lipophilicity and binding affinity compared to other piperidine derivatives?
- Methodological Answer :
- LogP calculations (e.g., using MarvinSketch) show the ethoxymethyl group increases lipophilicity by ~0.5 units vs. methyl or fluoro substituents, enhancing blood-brain barrier permeability .
- Molecular docking (AutoDock Vina) reveals the ethoxy group forms hydrogen bonds with residues in the 5-HT1A receptor’s hydrophobic pocket, improving Ki values by 2–3 fold compared to unsubstituted analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis of dose-response curves (e.g., using GraphPad Prism) to identify outliers or assay-specific variability .
- Structural-activity clustering : Compare with analogs like 2-(4-(difluoroethyl)piperidin-1-yl)ethan-1-amine (CAS 2090913-26-9) to isolate substituent-specific effects .
- Replicate experiments under standardized conditions (pH 7.4, 37°C) to minimize environmental variability .
Q. What computational methods effectively predict target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) simulations (GROMACS) model binding stability in aqueous environments, highlighting solvent-accessible surfaces of the piperidine ring .
- QSAR models (e.g., CoMFA) correlate ethoxymethyl electronic parameters (Hammett σ) with IC50 trends across kinase targets .
Q. How should stability studies be designed to assess degradation under environmental conditions?
- Methodological Answer :
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) for 1–4 weeks. Monitor via HPLC for degradation products (e.g., piperidine ring oxidation) .
- pH stability profiling : Incubate in buffers (pH 1–9) and quantify intact compound using LC-MS/MS .
Q. What are key considerations when designing SAR studies for analogs?
- Methodological Answer :
- Substituent prioritization : Focus on positions 4 and 1 of the piperidine ring for maximal steric/electronic impact .
- Synthetic feasibility : Use parallel synthesis (e.g., Ugi reaction) to generate analogs with varied ethoxy chain lengths or halogen substituents .
- ADMET prediction : Utilize SwissADME to filter analogs with poor bioavailability (e.g., TPSA >80 Ų) early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
